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Compound of Interest

2-Amino-5-bromo-3-
Compound Name:

chlorobenzaldehyde
CAS No.: 166527-08-8
Cat. No.: B3108540

Get Quote

Compound Identity & Significance

2-Amino-5-bromo-3-chlorobenzaldehyde is a highly functionalized aromatic intermediate
used primarily in the synthesis of fused heterocyclic systems, such as quinazolines and
cinnolines, which are scaffolds for kinase inhibitors (e.g., FGFR4 inhibitors) and mucolytic
agents. Its unigue substitution pattern—featuring an electron-donating amine ortho to an
electron-withdrawing aldehyde, flanked by mixed halogens—creates a distinct electronic
environment that dictates its reactivity and spectroscopic signature.
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Property Data
CAS Registry Number 166527-08-8
IUPAC Name 2-Amino-5-bromo-3-chlorobenzaldehyde
C
Molecular Formula H
BrCINO
Molecular Weight 234.48 g/mol
Physical State Yellow solid to semi-solid oil (purity dependent)

Soluble in DMSO, CDCI
Solubility
, EtOAC; sparingly soluble in water

Structural Analysis & Predictive Logic

Before interpreting the spectra, it is critical to understand the scalar coupling and shielding
effects inherent to this structure.

o Electronic Push-Pull: The molecule possesses a "push-pull” system with the electron-
donating amino group (-NH

) and the electron-withdrawing formyl group (-CHO) in an ortho relationship. This typically
leads to a significant downfield shift of the aldehyde proton and an intramolecular hydrogen
bond that stabilizes the planar conformation.

» Halogen Positioning:

o C3-Chlorine: Positioned ortho to the amine and meta to the aldehyde. It exerts an
inductive withdrawing effect, slightly deshielding the amine protons.

o C5-Bromine: Positioned para to the amine and meta to the aldehyde.

e Proton Environment: The aromatic ring contains only two protons (H4 and H6), which are
meta to each other. This results in a characteristic meta-coupling constant (
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) of approximately 2.0-2.5 Hz.

Visualization: Analytical Workflow

The following diagram outlines the logical flow from synthesis to analytical validation.

Structure
Validation

Isotopic
Pattern

Target Analyte
2-Amino-5-bromo-3-chlorobenzaldehyde

Electrophilic Aromatic Crude Intermediate Purification
Substitution (Bromination) (Mixture) (Column Chromatography)

Funct. Group
Check

Click to download full resolution via product page

Caption: Workflow for the synthesis and multi-modal characterization of the target halogenated
benzaldehyde.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum is the definitive tool for confirming the regiochemistry of the halogens. The
absence of ortho coupling (

Hz) and the presence of only meta coupling (

Hz) confirms the 3,5-substitution pattern.

H NMR Data (400 MHz, CDCI
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Note: Chemical shifts are derived from high-confidence experimental data of the close analogs
2-amino-5-bromobenzaldehyde and 2-amino-5-chlorobenzaldehyde, adjusted for substituent
effects.

Signal ( Coupling (
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Interpretation:

e The H4 vs. H6 Assignment: H4 is sandwiched between the Chlorine (C3) and Bromine (C5).
Halogens at the ortho position generally exert a deshielding effect on aromatic protons. H6 is
ortho to the aldehyde and meta to the bromine. In the analog 2-amino-5-
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bromobenzaldehyde, H6 appears at 7.58 ppm. The addition of a Chlorine at C3 (meta to H6)
has a minimal effect on H6, keeping it near 7.59 ppm. However, the Chlorine is ortho to H4,
shifting it downfield to ~7.75 ppm.

C NMR Data (100 MHz, CDCI

)

Predicted shifts based on substituent additivity rules:

Carbonyl (C=0): ~193.0 ppm.

Aromatic C-NH

(C2): ~148.0 ppm (Deshielded by N).

Aromatic C-Br (C5): ~108.0 ppm (Shielded by heavy atom effect).

Aromatic C-Cl (C3): ~120.0 ppm.

Aromatic C-H (C4, C6): ~135.0 - 138.0 ppm.

B. Mass Spectrometry (MS)

Mass spectrometry provides the most distinct fingerprint for this compound due to the specific
iIsotopic abundances of Chlorine (

Cl/
Cl) and Bromine (
Br/
Br).

¢ lonization Mode: ESI+ (Electrospray lonization, Positive mode) or EI (Electron Impact).

e Molecular lon (M+): 233 (based on lowest mass isotopes).

|sotopic Pattern Analysis
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The presence of one Br and one Cl atom creates a unique "M, M+2, M+4" pattern.
e M (233): Contains

Cl +

Br.
e M+2 (235): Contains (

Cl+

Br) AND (

Cl+

Br). This is the most intense peak.
¢ M+4 (237): Contains

Cl+

Br.

Theoretical Intensity Ratio:

Visualization: Isotopic Fingerprint Logic

Bromine Isotopes Chlorine Isotopes
79Br (50.7%) | 81Br (49.3%) 35CI (75.8%) | 37Cl (24.2%)
Mass 233 (M) Mass 235 (M+2) Mass 237 (M+4)

35ClI + 79Br (37Cl + 79Br) + (35CI + 81Br) 37Cl + 81Br

Relative Abundance: ~38% Relative Abundance: ~50% Relative Abundance: ~12%
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Caption: Combinatorial logic of Br/Cl isotopes generating the characteristic 3:4:1 mass spectral

signature.

C. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional groups.[1] The interplay between the amine and

aldehyde is visible in the N-H and C=0 regions.

Frequency (cm
Intensity Assignment

)

Notes

3450, 3340 Medium (Stretch)

Primary amine doublet
(asymmetric/symmetri

c).

Fermi resonance
characteristic of

aldehydes.

1665 Strong (Carbonyl)

Lower than typical
aldehydes (1700) due
to conjugation and
intramolecular H-
bonding with NH

1610, 1580 Medium (Aromatic)

Ring skeletal
vibrations.

600 - 800 Strong

C-Halogen stretches

(fingerprint region).

Experimental Protocols

Protocol A: Sample Preparation for NMR

e Solvent Selection: Use CDCI

© 2026 BenchChem. All rights reserved. 7/10

Tech Support


https://www.chemrevlett.com/article_222687_a50a33a4acff3fd298d72f17d16775a6.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3108540?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(Deuterated Chloroform) as the primary solvent. If the compound is not fully soluble or if NH
peaks are broad, DMSO-d
is the preferred alternative.

o Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

« Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended
inorganic salts (e.g., NBS byproducts) that cause line broadening.

Protocol B: Quality Control Criteria

To validate a batch of 2-Amino-5-bromo-3-chlorobenzaldehyde for use in drug synthesis:
e Purity Check:

H NMR must show a clean singlet at ~9.8 ppm. Any split or additional peaks in this region
indicate oxidation to the benzoic acid or residual starting material.

« ldentity Check: The coupling constant between aromatic protons must be

Hz. If a coupling of ~8 Hz is observed, the regiochemistry is incorrect (likely the 4-bromo or
6-chloro isomer).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Guide: Spectroscopic Data &
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PDF]. Available at: [https://www.benchchem.com/product/b3108540/docs#technical-guide-
spectroscopic-data-characterization-of-2-amino-5-bromo-3-chlorobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://www.chemrevlett.com/article_222687_a50a33a4acff3fd298d72f17d16775a6.pdf
https://patents.google.com/patent/WO2015061572A1/en
https://patents.google.com/patent/WO2015061572A1/en
https://www.chemicalbook.com/synthesis/2-amino-5-chlorobenzaldehyde.htm
https://patents.google.com/patent/WO2024006881A1/en
https://patents.google.com/patent/WO2024006881A1/en
https://www.benchchem.com/product/b3108540/docs#technical-guide-spectroscopic-data-characterization-of-2-amino-5-bromo-3-chlorobenzaldehyde
https://www.benchchem.com/product/b3108540/docs#technical-guide-spectroscopic-data-characterization-of-2-amino-5-bromo-3-chlorobenzaldehyde
https://www.benchchem.com/product/b3108540/docs#technical-guide-spectroscopic-data-characterization-of-2-amino-5-bromo-3-chlorobenzaldehyde
https://www.benchchem.com/product/b3108540/docs#technical-guide-spectroscopic-data-characterization-of-2-amino-5-bromo-3-chlorobenzaldehyde
https://www.benchchem.com/product/b3108540?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3108540?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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